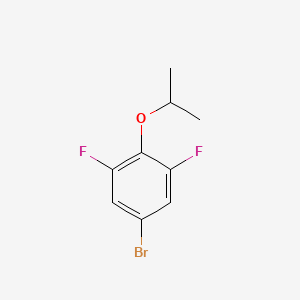
5-溴-1,3-二氟-2-异丙氧基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isopropoxy groups
科学研究应用
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials
安全和危害
The safety information for 5-Bromo-1,3-difluoro-2-isopropoxybenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, using personal protective equipment, and ensuring adequate ventilation .
生化分析
Biochemical Properties
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . Additionally, its bromine and fluorine substituents make it a versatile intermediate in the synthesis of more complex molecules, allowing it to interact with a wide range of biomolecules through various chemical pathways .
Cellular Effects
The effects of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors and enzymes, it can modulate signaling cascades that are critical for cell function . For instance, its presence can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s bromine and fluorine atoms play a key role in these interactions, facilitating the formation of stable complexes with target proteins . Additionally, it can influence gene expression by binding to regulatory elements in the genome, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects underscore the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo metabolic transformations that lead to the formation of reactive intermediates, which can further participate in downstream biochemical reactions . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules . The localization of this compound is essential for its activity, as it needs to be in the right place at the right time to modulate cellular processes effectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropoxy group. One common method involves the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, as described in some patents, can improve the stability and yield of the final product .
化学反应分析
Types of Reactions
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
作用机制
The mechanism of action of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
5-Bromo-1,3-dichloro-2-isopropoxybenzene: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and applications.
5-Bromo-1,4-difluoro-2-isopropoxybenzene: The position of the fluorine atoms differs, which can influence the compound’s chemical properties and behavior.
Uniqueness
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is unique due to the specific arrangement of bromine, fluorine, and isopropoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
5-bromo-1,3-difluoro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWMUWBTRMAJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
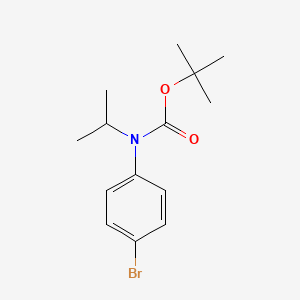
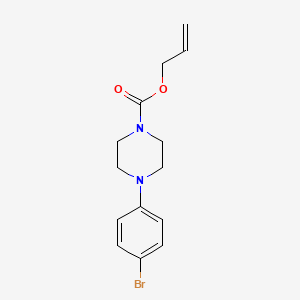
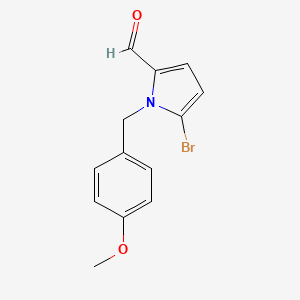
![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)
![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)
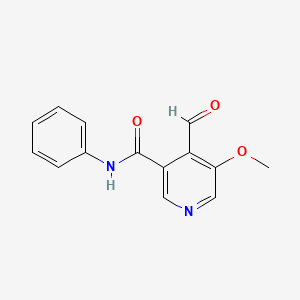
![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)
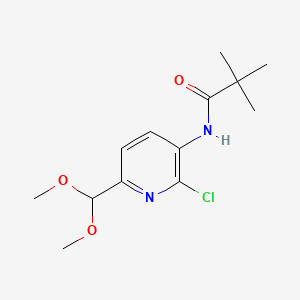
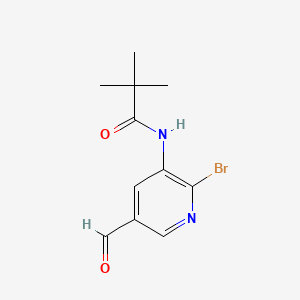
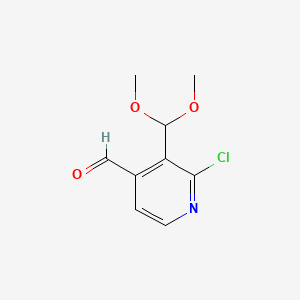
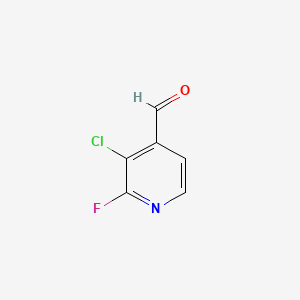

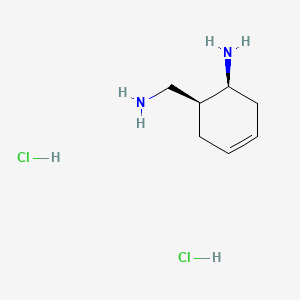
![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)
